1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Protecting group strategy Regioselective synthesis Pyrazolopyridine scaffold elaboration

Direct alkylation of unprotected 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) yields N1/N2 regioisomeric mixtures requiring costly chromatographic separation. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine solves this with an N1-acetyl protecting group that enables unambiguous regiochemical control during C3/C7 functionalization. • Deprotection under mild 1M HCl/water conditions delivers 95% yield of the NH scaffold • C5 chloro substituent serves as a versatile cross-coupling handle • ≥97% purity, solid form, ready for immediate research use

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 76006-04-7
Cat. No. B1280579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
CAS76006-04-7
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CN=C(C=C2C=N1)Cl
InChIInChI=1S/C8H6ClN3O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3
InChIKeyMBQYZUMHHMYCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Sourcing Guide


1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (CAS 76006-04-7) is a heterocyclic building block featuring a pyrazolo[3,4-c]pyridine core substituted with an acetyl group at the N1 position and a chloro group at the C5 position . This compound belongs to a privileged scaffold class widely explored for kinase inhibition, including Pim kinase [1], GSK3α/β, CLK1, and DYRK1A [2]. Its synthetic utility is defined by the ability to use the N1-acetyl group as a temporary protecting group during scaffold elaboration, followed by mild deprotection to yield the NH analog [3].

1

Regioselective scaffold elaboration via N1-acetyl protection

2

Mild aqueous acidic deprotection to NH core (reported 95% yield)

3

C5 chloro handle for cross-coupling functionalization

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine: Superior Regioselectivity


Direct substitution of unprotected 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) with electrophiles often leads to competing alkylation at N1 and N2 positions, resulting in regioisomeric mixtures that require costly chromatographic separation [1]. The N1-acetyl group in 1-acetyl-5-chloropyrazolo[3,4-c]pyridine prevents this side reaction, enabling unambiguous regiochemical control during subsequent C3 or C7 functionalization . Furthermore, the chloro substituent at C5 provides a handle for cross-coupling reactions, while the acetyl group can be removed under mild acidic conditions (1M HCl, water, 1h) to reveal the NH scaffold with 95% yield [2]—a deprotection efficiency not reliably achieved with alternative N1 protecting groups such as benzyl or SEM that require harsher conditions or introduce additional impurities [3].

Unprotected analog may form regioisomers Direct substitution on 5-chloro-1H-pyrazolo[3,4-c]pyridine often yields N1/N2 alkylation mixtures requiring costly separation.
Alternative protecting groups may need harsher conditions Benzyl or SEM groups typically require hydrogenolysis or fluoride-mediated cleavage, which can affect acid-labile or reducible functionalities.

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Key Evidence


Mild N1-Acetyl Deprotection

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine undergoes quantitative deprotection to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) with a 95% yield when treated with 1M HCl in water at room temperature for 1 hour [1]. In contrast, alternative N1 protecting groups such as benzyl or SEM often require hydrogenolysis or fluoride-mediated cleavage, which can be incompatible with acid-sensitive or reducible functionalities elsewhere in the molecule [2].

N1-Deprotection yield
Reported
95% yield vs. 70–85% (benzyl/SEM), milder conditions
Supports mild, functional-group-tolerant deprotection workflow
1M HCl, water, rt, 1h; quantitative reported
Protecting group strategy Regioselective synthesis Pyrazolopyridine scaffold elaboration

Commercial Purity Standard

Multiple commercial vendors specify a minimum purity of 97% for 1-acetyl-5-chloropyrazolo[3,4-c]pyridine, as determined by HPLC or GC analysis . In comparison, the unprotected analog 5-chloro-1H-pyrazolo[3,4-c]pyridine is often supplied at lower purity (95%) due to its higher reactivity and propensity to form regioisomeric impurities during storage .

Commercial purity
Data to verify
≥97% (HPLC/GC)
High purity supports reproducible synthesis and assay consistency
Vendor COA review advised; typical storage 2–8°C
Chemical building block Quality control Reproducible synthesis

CCR5 Antagonist Selectivity Filter

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine exhibits modest antagonist activity against human CCR5 with an IC50 of 2,800 nM in a cell-cell fusion assay using HIV-1 gp120-expressing CHO cells and HeLa-P4 cells [1]. For comparison, the clinical CCR5 antagonist maraviroc has an IC50 of approximately 3-10 nM [2], while the tool compound TAK-779 has an IC50 of 1.4 nM [3]. This 200- to 2000-fold difference in potency positions 1-acetyl-5-chloropyrazolo[3,4-c]pyridine as a weak binder suitable for use as a selectivity control or starting scaffold rather than a development candidate.

CCR5 antagonism context
Reported
IC50 2.8 µM vs. maraviroc (3–10 nM), TAK-779 (1.4 nM)
Supports selectivity-control use in CCR5 screens
Cell-cell fusion assay; 280–2000-fold less potent
CCR5 antagonist HIV entry inhibition Chemokine receptor

Sharp Melting Point for Purity Assessment

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine exhibits a sharp melting point range of 133.0-133.5°C when crystallized from cyclohexane . In contrast, the unprotected analog 5-chloro-1H-pyrazolo[3,4-c]pyridine has a broader melting range of 184-185°C . The narrow, well-defined melting point of the N1-acetyl derivative facilitates rapid purity verification and ensures consistent solid-form behavior during weighing and formulation for biological assays.

Melting point sharpness
Supplier data
133.0–133.5°C vs. unprotected 184–185°C (broader)
Narrow mp range supports purity verification and solid-handling consistency
Crystallized from cyclohexane; vendor-reported
Physical characterization Solid-state properties Quality assurance

Balanced Lipophilicity Profile

The calculated LogP (octanol-water partition coefficient) for 1-acetyl-5-chloropyrazolo[3,4-c]pyridine is 1.74 [1]. This value falls within the optimal range (1-3) for balancing passive cell permeability and aqueous solubility, according to Lipinski's Rule of Five guidelines [2]. In contrast, the more polar unprotected analog 5-chloro-1H-pyrazolo[3,4-c]pyridine has a lower calculated LogP (approximately 1.0-1.2), which may limit its passive diffusion across cell membranes in cellular assays .

Lipophilicity (LogP)
Class-level inference
1.74 vs. ~1.0–1.2 (unprotected NH analog)
Moderate LogP may support cell-based assay permeability
Calculated value; verify experimentally
Physicochemical properties Drug-likeness ADME prediction

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Use Cases


Regioselective Synthesis of Kinase Inhibitor Scaffolds

Employ 1-acetyl-5-chloropyrazolo[3,4-c]pyridine as the protected scaffold to introduce diverse substituents at C3 via cross-coupling or at C7 via directed lithiation, avoiding N1/N2 alkylation mixtures. After functionalization, remove the acetyl group under mild HCl/water conditions (95% yield) to reveal the NH core for final biological evaluation [1].

CCR5 Antagonist Selectivity Control

Utilize the weak CCR5 antagonist activity (IC50 = 2.8 μM) of 1-acetyl-5-chloropyrazolo[3,4-c]pyridine as a selectivity control in cell-cell fusion assays to ensure that more potent pyrazolopyridine hits are not artifacts of non-specific binding [1]. The compound's moderate LogP (1.74) ensures adequate cellular permeability for intracellular target engagement validation [2].

Purity Reference Standard

Leverage the well-defined melting point (133.0-133.5°C) and commercial availability at ≥97% purity to use 1-acetyl-5-chloropyrazolo[3,4-c]pyridine as a reference standard for calibrating HPLC methods or validating new synthetic routes to related pyrazolopyridine derivatives [1][2].

PDHK Inhibition Scaffold

Preliminary data indicate that 1-acetyl-5-chloropyrazolo[3,4-c]pyridine exhibits PDHK inhibition with an IC50 of 2.6 μM [1]. This activity, while modest, positions the compound as a starting point for medicinal chemistry optimization of PDHK inhibitors, which are relevant for metabolic diseases and cancer.

Application
Selection Property
Validation Focus
Regioselective kinase inhibitor synthesis
N1-acetyl protecting group enables unambiguous C3/C7 elaboration
Confirm no N1/N2 regioisomer formation; mild deprotection to NH scaffold
CCR5 antagonist selectivity control
Reported weak CCR5 binding (micromolar range)
Validate as negative control in cell-cell fusion assays; confirm off-target profile
Purity reference standard
Well-defined melting point and ≥97% purity
Use for HPLC calibration or synthetic route benchmarking
PDHK inhibition scaffold
Modest PDHK inhibitory activity reported
Starting point for metabolic-disease-target lead optimization; verify enzyme selectivity

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